molecular formula C16H17ClN2O2S B2735994 N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1706298-88-5

N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2735994
CAS No.: 1706298-88-5
M. Wt: 336.83
InChI Key: CYQIJSFTRKXARV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the furan and chlorophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dicarboxylic acid from oxidation and substituted thiazepane derivatives from nucleophilic substitution.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is unique due to its combination of a thiazepane ring with a furan and chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-(2-chlorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-12-4-1-2-5-13(12)18-16(20)19-8-7-15(22-11-9-19)14-6-3-10-21-14/h1-6,10,15H,7-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQIJSFTRKXARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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